molecular formula C8H13BrO B8177171 1-(2-Bromo-1-cyclohexen-1-yl)ethanol

1-(2-Bromo-1-cyclohexen-1-yl)ethanol

Cat. No.: B8177171
M. Wt: 205.09 g/mol
InChI Key: GSGDEJZHKYTRNY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-cyclohexen-1-yl)ethanol is an organic compound with the molecular formula C8H13BrO. It is a brominated cyclohexene derivative with an ethanol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-cyclohexen-1-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of cyclohexene followed by the addition of ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-cyclohexen-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-1-cyclohexen-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-cyclohexen-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    1-(2-Chloro-1-cyclohexen-1-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Iodo-1-cyclohexen-1-yl)ethanol: Contains an iodine atom instead of bromine.

    1-(2-Fluoro-1-cyclohexen-1-yl)ethanol: Fluorinated analog of the compound.

Uniqueness: 1-(2-Bromo-1-cyclohexen-1-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, iodo, and fluoro analogs.

Properties

IUPAC Name

1-(2-bromocyclohexen-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-6(10)7-4-2-3-5-8(7)9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDEJZHKYTRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(CCCC1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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